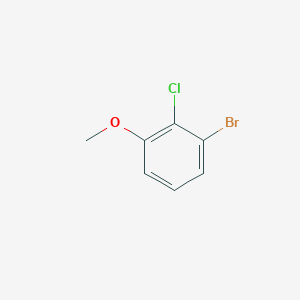

1-Bromo-2-chloro-3-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZKQZFQBFNXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632578 | |

| Record name | 1-Bromo-2-chloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-11-2 | |

| Record name | 1-Bromo-2-chloro-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-chloro-3-methoxybenzene

This guide provides a comprehensive technical overview of 1-Bromo-2-chloro-3-methoxybenzene, a key halogenated anisole derivative. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, reactivity, synthesis, and practical applications of this versatile intermediate. The narrative synthesizes fundamental chemical principles with field-proven insights to facilitate its effective use in complex organic synthesis.

Introduction and Strategic Importance

This compound (also known as 3-Bromo-2-chloroanisole) is a polysubstituted aromatic compound whose value lies in the unique electronic and steric arrangement of its functional groups.[1][2] The presence of three distinct substituents—a methoxy group, a bromine atom, and a chlorine atom—at specific positions on the benzene ring makes it a highly valuable building block.[3] This trifecta of functionalities offers multiple, distinct reaction sites, enabling chemists to perform sequential and regioselective modifications.

Its primary utility is as an intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[3][4] The differential reactivity of the C-Br and C-Cl bonds, especially in metal-catalyzed cross-coupling reactions, allows for a stepwise introduction of molecular complexity, a crucial strategy in modern drug discovery.[3][5]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound govern its behavior in a reaction, its solubility, and its purification profile. The data for this compound are summarized below.

Core Properties

A compilation of the key physical and chemical identifiers for this compound provides a foundational dataset for experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3-Bromo-2-chloroanisole | PubChem[1] |

| CAS Number | 174913-11-2 | PubChem[1] |

| Molecular Formula | C₇H₆BrClO | PubChem[1] |

| Molecular Weight | 221.48 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich, ChemicalBook[6] |

| Boiling Point | 235.8±20.0°C at 760 mmHg (Predicted) | MySkinRecipes[3], ChemicalBook[6] |

| Density | 1.564±0.06 g/cm³ (Predicted) | ChemicalBook[6] |

| XLogP3 | 3.2 | PubChem[1] |

Spectroscopic Signature

While specific experimental spectra are proprietary to individual laboratories, the expected spectroscopic characteristics can be predicted from the molecular structure:

-

¹H NMR: The spectrum would feature signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets) would be complex due to the asymmetric substitution. A distinct singlet around 3.8-4.0 ppm would represent the three protons of the methoxy (-OCH₃) group.

-

¹³C NMR: The spectrum would show seven distinct signals: six in the aromatic region (approx. 110-160 ppm) for the benzene ring carbons (including those bonded to the substituents) and one signal for the methoxy carbon around 55-60 ppm.[7]

-

IR Spectroscopy: Key absorption bands would include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C-O-C stretching for the ether linkage (~1250 cm⁻¹ and ~1050 cm⁻¹), and C-Br/C-Cl stretching in the fingerprint region (below 800 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), leading to M, M+2, and M+4 peaks.

Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound is dictated by the interplay of its three substituents, which influence the reactivity of the aromatic ring and provide handles for further functionalization.

Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of any further substitution on the aromatic ring is governed by the cumulative directing effects of the existing groups.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[8][9]

-

Halogens (-Br, -Cl): These are deactivating yet ortho, para-directing groups. They withdraw electron density inductively (deactivating) but can donate electron density through resonance (directing).[9][10]

Causality: In this specific molecule, the positions ortho and para to the powerful methoxy group are already occupied. The remaining open positions are C4, C5, and C6. The methoxy group strongly activates the ring, making substitution possible despite the deactivating halogens. The directing effects combine to favor substitution at the C4 and C6 positions. The C6 position is sterically hindered by the adjacent bromine atom, making the C4 position the most likely site for electrophilic attack.

Caption: Logic diagram of directing effects in electrophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions

This is the most significant area of application for this compound. The C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This differential reactivity is the cornerstone of its utility.

Causality: The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates oxidative addition to the low-valent metal catalyst (e.g., Pd(0)) at a lower temperature. This allows for selective functionalization at the C1 position while leaving the C2-chloro substituent intact for a subsequent, more forcing coupling reaction.

Experimental Protocol: Selective Suzuki Coupling

This protocol describes a representative, selective Suzuki coupling at the C-Br position.

Objective: To synthesize 2-chloro-3-methoxy-1,1'-biphenyl from this compound and phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

-

Toluene/Ethanol (3:1 mixture)

Procedure:

-

Inert Atmosphere: To an oven-dried round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed Toluene/Ethanol solvent mixture via cannula.

-

Base Addition: Add the degassed aqueous Na₂CO₃ solution.

-

Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the target biphenyl compound.

Caption: Experimental workflow for a selective Suzuki cross-coupling reaction.

Plausible Synthetic Routes

The synthesis of this compound itself requires a multi-step approach that carefully controls the regioselectivity of halogenation on a substituted anisole or phenol precursor. Direct bromination of 2-chloro-3-methoxybenzene is not a viable primary route due to the complex directing effects. A more controlled synthesis could start from a commercially available precursor like 2-chloro-6-nitrophenol, leveraging the directing effects of nitro and hydroxyl groups before modifying them.

A plausible, though unverified, route could involve:

-

Methylation: Conversion of a suitable phenol precursor (e.g., 3-bromo-2-chlorophenol) to the corresponding anisole using a methylating agent like dimethyl sulfate or methyl iodide.[11]

-

Halogenation of a Precursor: A more strategic approach involves the sequential halogenation of a simpler starting material. For instance, starting with 3-methoxyphenol, one could perform a directed chlorination followed by bromination, carefully selecting reagents and conditions to achieve the desired 1,2,3-substitution pattern.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols are mandatory.

-

Hazards: this compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[14][15]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[13] Take measures to prevent the buildup of electrostatic charge.[13]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][14]

Conclusion

This compound is a strategically important building block whose value is derived from the precise arrangement of its functional groups. A thorough understanding of its physicochemical properties and, most critically, the differential reactivity of its C-Br and C-Cl bonds, is essential for its successful application. By leveraging this reactivity, particularly in selective cross-coupling reactions, researchers can efficiently construct complex molecular architectures for the development of next-generation pharmaceuticals and other high-value chemical products.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Reactivity and Synthetic Utility of 1-Bromo-2-chloro-3-methylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-chloro-3-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2011). 1-bromo-3-methoxybenzene. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

-

Stenutz. (n.d.). 1-bromo-3-methoxybenzene. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

- 1. This compound | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-bromo-2-chloro-3-methoxy- | CymitQuimica [cymitquimica.com]

- 3. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. drughunter.com [drughunter.com]

- 6. 1-Bromo-3-chloro-2-methoxybenzene CAS#: 174913-10-1 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. Sciencemadness Discussion Board - 1-bromo-3-methoxybenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. gustavus.edu [gustavus.edu]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to 1-Bromo-2-chloro-3-methoxybenzene

This compound is a polysubstituted aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique arrangement of bromo, chloro, and methoxy functional groups provides a versatile platform for medicinal chemists and material scientists. The strategic positioning of these groups allows for selective chemical modifications, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty organic materials.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug discovery and development.

PART 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. The unambiguous identification and characterization of this compound are paramount for its effective application in synthesis.

Nomenclature and Identifiers:

-

IUPAC Name : this compound[2]

-

Synonyms : 3-Bromo-2-chloroanisole[2]

-

Molecular Weight : 221.48 g/mol [2]

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of this compound. These parameters are critical for designing reaction conditions, purification protocols, and ensuring safe handling.

| Property | Value | Source |

| Molecular Weight | 221.48 g/mol | PubChem[2] |

| XLogP3 | 3.2 | PubChem[2] |

| Physical Form | Liquid | Sigma-Aldrich[4] |

| Storage Temperature | Room Temperature | Sigma-Aldrich, Fisher Scientific[3][4] |

| Purity (Typical) | ≥95% - 98% | Sigma-Aldrich, Fisher Scientific[3][4] |

PART 2: Synthesis and Mechanistic Insights

The synthesis of polysubstituted benzenes like this compound requires careful strategic planning to control regioselectivity. The directing effects of the existing substituents on the aromatic ring are the primary consideration in designing a viable synthetic pathway.

Conceptual Synthesis Strategy:

A plausible and common approach for the synthesis of this molecule involves the electrophilic bromination of a suitable precursor. In this case, 2-chloro-3-methoxyanisole would be an ideal starting material. However, given the potential difficulty in sourcing this specific precursor, a multi-step synthesis starting from more readily available materials is often more practical.

A logical retrosynthetic analysis suggests that the target molecule can be prepared from 2-chloroanisole. The methoxy group is a strong activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. In 2-chloroanisole, the positions ortho and para to the methoxy group are C3, C5, and C6. The position para to the chloro group is C5. Therefore, electrophilic substitution will be directed to these positions. Bromination of 2-chloroanisole would likely yield a mixture of isomers, which would then require purification.

Illustrative Synthetic Workflow:

The following diagram outlines a general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Exemplary Experimental Protocol (Electrophilic Bromination):

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation : In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with the starting material (e.g., 2-chloroanisole) and a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Introduction : A catalytic amount of iron (III) bromide (FeBr₃) is added to the flask.

-

Bromination : A solution of bromine (Br₂) in the same solvent is added dropwise from the dropping funnel at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction.

-

Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up : Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) to neutralize excess bromine. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification : The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to isolate the desired this compound isomer.

PART 3: Applications in Drug Discovery and Development

The structural motifs present in this compound are of significant interest in medicinal chemistry. The interplay between the halogen atoms and the methoxy group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Role as a Synthetic Intermediate:

This compound is primarily used as an intermediate or building block in the construction of more complex molecular architectures.[1] The bromine atom is particularly useful as it can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Significance of Functional Groups in Medicinal Chemistry:

-

Bromo Group : The bromine atom can serve as a handle for further functionalization or can be retained in the final drug candidate. It can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target.[5] The introduction of bromine can also increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.[5]

-

Chloro and Methoxy Groups : The chloro and methoxy groups are frequently found in approved drugs and play a significant role in modulating a molecule's properties.[6][7] They can influence the electronic environment of the aromatic ring, affect metabolic stability by blocking sites of oxidation, and contribute to the overall conformation and binding of the molecule to its target protein.[6][7]

Hypothetical Application in a Synthetic Pathway:

The following diagram illustrates how this compound could be utilized as a key intermediate in the synthesis of a hypothetical bioactive molecule.

Caption: Role as an intermediate in a synthetic pathway.

PART 4: Spectroscopic Characterization

-

¹H NMR : The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) and chemical shifts would be influenced by the electronic effects of the three different substituents. A singlet corresponding to the three methoxy protons would be expected in the upfield region (typically δ 3.8-4.0 ppm).

-

¹³C NMR : The carbon NMR spectrum would display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons would be diagnostic, with the carbon atoms directly attached to the electronegative bromine, chlorine, and oxygen atoms showing characteristic downfield shifts.

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks around m/z = 220, 222, and 224, which is a definitive signature for a molecule containing one bromine and one chlorine atom.

PART 5: Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety precautions are essential when handling this compound. The following information is based on safety data for structurally similar compounds.

-

Hazard Identification : This compound is likely to be harmful if swallowed or inhaled.[8][9] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9][10]

-

Precautionary Measures :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][11]

Conclusion

This compound (CAS No. 174913-11-2) is a strategically important chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and materials research. Its well-defined structure offers multiple reaction sites that can be selectively addressed to build molecular complexity. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists to fully exploit its synthetic utility in the development of novel and functional molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 1-Bromo-3-chloro-2-methoxybenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Reactivity and Synthetic Utility of 1-Bromo-2-chloro-3-methylbenzene. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Sciencemadness Discussion Board. 1-bromo-3-methoxybenzene. [Link]

-

NIST WebBook. Benzene, 1-bromo-3-chloro-. [Link]

-

NIST WebBook. Benzene, 1-bromo-2-chloro-. [Link]

-

PubChem. 1-Bromo-2-chloro-3-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

Sources

- 1. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]

- 2. This compound | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-Bromo-3-chloro-2-methoxybenzene | 174913-10-1 [sigmaaldrich.com]

- 5. jms.ump.edu.pl [jms.ump.edu.pl]

- 6. drughunter.com [drughunter.com]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 1-Bromo-2-chloro-3-methoxybenzene

This guide provides a comprehensive technical overview of this compound, a substituted aromatic compound with significant potential as a versatile building block in synthetic organic chemistry, particularly in the realm of pharmaceutical and agrochemical development. We will delve into its molecular structure, plausible synthetic pathways, spectroscopic characterization, and predictable reactivity, offering insights grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The presence of three different substituents—a bromine atom, a chlorine atom, and a methoxy group—in a specific ortho, meta, and para relationship to each other, offers multiple reactive sites for further chemical modification.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="-0.75,0.75!", label="C"]; C6 [pos="0.75,0.75!", label="C"];

// Substituent nodes Br [pos="2.6,-1.5!", label="Br", fontcolor="#EA4335"]; Cl [pos="-2.6,-1.5!", label="Cl", fontcolor="#34A853"]; O [pos="0,2.5!", label="O", fontcolor="#4285F4"]; CH3 [pos="0,3.5!", label="CH₃", fontcolor="#4285F4"]; H1 [pos="-1.5,1.5!", label="H"]; H2 [pos="1.5,1.5!", label="H"]; H3 [pos="0,-2.5!", label="H"];

// Benzene ring bonds C1 -- C6; C6 -- C3; C3 -- C4; C4 -- C2; C2 -- C5; C5 -- C1;

// Substituent bonds C1 -- O; O -- CH3; C2 -- Cl; C3 -- Br; C5 -- H1; C6 -- H2; C4 -- H3;

// Double bonds (approximated) edge [style=bold]; C1 -- C5; C2 -- C4; C3 -- C6; } Caption: 2D representation of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-2-chloroanisole | [1] |

| CAS Number | 174913-11-2 | [1] |

| Molecular Formula | C₇H₆BrClO | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| Predicted Boiling Point | 235.8 ± 20.0 °C at 760 mmHg | [2][3] |

| Predicted Density | 1.564 ± 0.06 g/cm³ | [3] |

| XLogP3 | 3.2 | [1] |

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 3-methoxyphenol (m-methoxyphenol). This multi-step synthesis leverages well-established electrophilic aromatic substitution reactions, where the directing effects of the hydroxyl and methoxy groups are key to achieving the desired substitution pattern.

Step-by-Step Synthetic Protocol

Step 1: Chlorination of 3-Methoxyphenol

The initial step involves the regioselective chlorination of 3-methoxyphenol. The hydroxyl and methoxy groups are both ortho-, para-directing activators. The position ortho to the powerful hydroxyl activating group and para to the methoxy group is the most sterically accessible and electronically favorable for electrophilic substitution.

-

Procedure: To a solution of 3-methoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise at 0 °C. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-3-methoxyphenol.

Step 2: Bromination of 2-Chloro-3-methoxyphenol

The subsequent bromination will be directed by the remaining activating groups. The most activated position is now ortho to the hydroxyl group.

-

Procedure: The crude 2-chloro-3-methoxyphenol (1 equivalent) is dissolved in a solvent like carbon tetrachloride. N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried, and concentrated to give 1-bromo-2-chloro-3-methoxyphenol.[4]

Step 3: Methylation of 1-Bromo-2-chloro-3-methoxyphenol

The final step is the methylation of the phenolic hydroxyl group. A Williamson ether synthesis is a suitable method.

-

Procedure: The synthesized 1-bromo-2-chloro-3-methoxyphenol (1 equivalent) is dissolved in a polar aprotic solvent like acetone or DMF. Anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) is added, followed by dimethyl sulfate (1.2 equivalents). The mixture is heated to reflux and stirred for several hours until the reaction is complete. After cooling, the mixture is filtered, and the solvent is removed in vacuo. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The final product, this compound, can be purified by column chromatography.

Structural Elucidation: Spectroscopic Analysis (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The methoxy group will present as a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum will be more complex, with seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.9 | Singlet | 3H | -OCH₃ | |

| ~ 6.8 - 7.5 | Multiplet | 3H | Ar-H |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~ 56 | -OCH₃ | |

| ~ 110 - 140 | Ar-C | |

| ~ 155 | Ar-C-O |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

C-H stretching (aromatic): ~ 3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~ 2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~ 1600-1450 cm⁻¹

-

C-O stretching (aryl ether): ~ 1250-1000 cm⁻¹

-

C-Cl stretching: ~ 800-600 cm⁻¹

-

C-Br stretching: ~ 600-500 cm⁻¹

Reactivity and Synthetic Utility

The arrangement of the bromo, chloro, and methoxy groups on the benzene ring provides a platform for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Cross-Coupling Reactions

The presence of both bromine and chlorine atoms allows for selective cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[5] This differential reactivity allows for sequential functionalization of the molecule. For instance, a Suzuki coupling could be performed selectively at the C-Br bond, followed by a subsequent coupling at the C-Cl bond under more forcing conditions.

Electrophilic Aromatic Substitution

Further electrophilic aromatic substitution on the this compound ring is possible, though the existing electron-withdrawing halogens will deactivate the ring compared to anisole. The methoxy group, being an activating ortho-, para-director, will primarily direct incoming electrophiles to the positions ortho and para to it. However, steric hindrance from the adjacent chloro and bromo groups will significantly influence the regioselectivity.

Nucleophilic Aromatic Substitution

While generally difficult on unactivated aryl halides, nucleophilic aromatic substitution could potentially occur under harsh conditions, or if the ring is further activated with strongly electron-withdrawing groups.

Applications in Drug Discovery and Development

Halogenated and methoxy-substituted aromatic compounds are common motifs in many pharmaceutical agents. The chloro and methoxy groups can influence a molecule's pharmacokinetic and pharmacodynamic properties.[6] Introducing bromine into a molecule is also a recognized strategy in drug design.[7]

This compound serves as a versatile starting material or intermediate for the synthesis of more complex molecules with potential biological activity.[2] Its ability to undergo selective cross-coupling reactions makes it particularly useful for building molecular libraries for high-throughput screening in drug discovery programs. The substituents can be strategically modified to fine-tune properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal procedures.

Conclusion

This compound is a synthetically valuable compound with a rich potential for chemical modification. Its unique substitution pattern allows for selective transformations, making it an attractive building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Understanding its synthesis, spectroscopic properties, and reactivity is crucial for harnessing its full potential in research and development.

References

-

One-Step Preparation of Some 3-Substituted Anisoles. ACS Publications. [Link]

-

One-Step Preparation of Some 3-Substituted Anisoles. ACS Publications. [Link]

-

This compound | C7H6BrClO | CID 23287864. PubChem. [Link]

-

One-Step Preparation of Some 3-Substituted Anisoles. ACS Figshare. [Link]

-

One-Step Preparation of Some 3-Substituted Anisoles. ResearchGate. [Link]

-

1-Bromo-3-chloro-2-methoxybenzene. MySkinRecipes. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. SpringerLink. [Link]

Sources

- 1. This compound | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]

- 3. 1-Bromo-3-chloro-2-methoxybenzene CAS#: 174913-10-1 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. drughunter.com [drughunter.com]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-3-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 1-bromo-2-chloro-3-methoxybenzene, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Two primary synthetic pathways are critically evaluated, offering researchers and drug development professionals a detailed understanding of the chemical principles, experimental protocols, and challenges associated with each route. The recommended pathway commences with the commercially available precursor, 2-chloro-3-methoxyphenol, and proceeds through a strategic sequence of bromination and methylation. A second viable pathway, employing a Sandmeyer reaction, is also detailed, originating from 2-chloro-3-nitroanisole. This guide emphasizes the importance of regioselectivity, governed by the directing effects of substituents on the benzene ring, and provides in-depth, step-by-step protocols for the key transformations.

Introduction

This compound is a polysubstituted aromatic compound of interest in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures.[1] Its utility is particularly envisioned in the development of novel pharmaceutical agents and advanced materials, where the specific arrangement of bromo, chloro, and methoxy substituents can impart unique chemical and biological properties. The synthesis of such a precisely substituted benzene derivative, however, presents a significant challenge in regiochemical control.

This guide provides a detailed exploration of two plausible synthetic routes to this compound. The discussion is grounded in the fundamental principles of electrophilic aromatic substitution and the directing effects of substituents, offering a rationale for the proposed synthetic strategies.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound necessitates a careful consideration of the order in which the substituents are introduced onto the benzene ring. The directing effects of the chloro and methoxy groups are paramount in determining the regiochemical outcome of electrophilic substitution reactions.

-

Methoxy Group (-OCH₃): An activating, ortho, para-directing group.[2]

-

Chloro Group (-Cl): A deactivating, ortho, para-directing group.[2][3]

A retrosynthetic analysis suggests two primary approaches:

-

Pathway A: A linear synthesis starting from a precursor that already contains the chloro and a hydroxyl or methoxy group at the desired positions, followed by the introduction of the bromo group.

-

Pathway B: A convergent approach involving the transformation of an amino group into a bromo group via a Sandmeyer reaction on a pre-functionalized aniline.

This guide will detail both pathways, with a recommendation for Pathway A due to its reliance on a commercially available starting material and a more predictable regiochemical outcome.

Pathway A: Synthesis from 2-Chloro-3-methoxyphenol (Recommended)

This pathway leverages the commercially available starting material, 2-chloro-3-methoxyphenol, and involves a two-step sequence of bromination and methylation. The order of these steps is crucial for achieving the desired regioselectivity.

Logical Flow of Pathway A

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-2-chloro-3-methoxybenzene

Introduction

1-Bromo-2-chloro-3-methoxybenzene is a substituted aromatic compound with the chemical formula C₇H₆BrClO.[1][2] Its molecular structure, featuring a benzene ring with bromo, chloro, and methoxy substituents, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise arrangement of these substituents on the aromatic ring dictates the molecule's reactivity and its utility as a building block for more complex structures.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such chemical entities. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical toolkit for the unambiguous characterization of this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important chemical intermediate.

Molecular Structure

The structural arrangement of this compound is foundational to understanding its spectroscopic signature.

Caption: Chemical structure of this compound.

Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum.

-

Sample Application: Place a small amount of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The infrared spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its functional groups.

| Frequency Range (cm⁻¹) | Vibration | Interpretation |

| 3100-3000 | C-H stretch | Aromatic C-H stretching vibrations. |

| 2950-2850 | C-H stretch | Aliphatic C-H stretching of the methoxy group. |

| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations. |

| 1250-1200 | C-O stretch | Asymmetric C-O-C stretching of the aryl ether. |

| 1050-1000 | C-O stretch | Symmetric C-O-C stretching of the aryl ether. |

| 800-600 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

| 600-500 | C-Br stretch | Stretching vibration of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Doublet of doublets | 1H | Aromatic proton adjacent to the bromine atom. |

| ~7.0-7.2 | Triplet | 1H | Aromatic proton between the methoxy and chloro groups. |

| ~6.8-7.0 | Doublet of doublets | 1H | Aromatic proton adjacent to the methoxy group. |

| ~3.9 | Singlet | 3H | Methoxy group protons (-OCH₃). |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 | Aromatic carbon attached to the methoxy group. |

| ~133 | Aromatic carbon attached to the chlorine atom. |

| ~130 | Aromatic carbon between the bromine and chlorine atoms. |

| ~128 | Aromatic carbon adjacent to the methoxy group. |

| ~115 | Aromatic carbon attached to the bromine atom. |

| ~112 | Aromatic carbon between the bromine and methoxy groups. |

| ~56 | Methoxy carbon (-OCH₃). |

Mass Spectrometry

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will provide information about the molecular weight and the fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 221.48 g/mol .[1][2] Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z 220 (for C₇H₆⁷⁹Br³⁵ClO) and 222 (for C₇H₆⁸¹Br³⁵ClO and C₇H₆⁷⁹Br³⁷ClO), with a smaller peak at m/z 224 (for C₇H₆⁸¹Br³⁷ClO).

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at [M-15]⁺.

-

Loss of a bromine radical (•Br) to give a fragment at [M-79/81]⁺.

-

Loss of a chlorine radical (•Cl) to give a fragment at [M-35/37]⁺.

-

Further fragmentation of these primary fragments will lead to a complex pattern of smaller ions.

-

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of IR, NMR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, allowing for the confirmation of the compound's identity, structure, and purity. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate, facilitating its effective use in synthetic and drug discovery applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23287864, this compound. Available from: [Link].

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-chloro-3-methoxybenzene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-2-chloro-3-methoxybenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical principles governing the spectrum, predicted chemical shifts and coupling constants, and a detailed protocol for sample preparation and data acquisition.

Introduction

This compound is a trisubstituted aromatic compound.[1] The analysis of its ¹H NMR spectrum offers a quintessential example of how the electronic environment, dictated by the nature and position of substituents on a benzene ring, influences the magnetic properties of protons. Understanding these substituent effects is crucial for the unambiguous assignment of proton signals and, consequently, the verification of the molecular structure.[2][3][4]

The benzene ring's protons typically resonate in the aromatic region of the ¹H NMR spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current.[3][4][5] However, the precise chemical shifts of the aromatic protons in this compound are modulated by the interplay of the electron-withdrawing inductive effects of the bromine and chlorine atoms and the electron-donating resonance effect of the methoxy group.[6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals for three aromatic protons and three methoxy protons.

Substituent Effects on Aromatic Proton Chemical Shifts

The chemical shifts of the aromatic protons are influenced by both inductive and resonance effects of the substituents.[7][8]

-

Methoxy Group (-OCH₃): This group is electron-donating through resonance, which increases electron density at the ortho and para positions, causing a shielding effect (upfield shift).[6] It also has a weaker electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.

-

Bromine (-Br) and Chlorine (-Cl): These halogen atoms are electron-withdrawing through induction due to their high electronegativity, which deshields the aromatic protons (downfield shift).[9][10] They also have a weak electron-donating resonance effect.

Considering the positions of the substituents in this compound, we can predict the relative chemical shifts of the three aromatic protons (H-4, H-5, and H-6).

-

H-4: This proton is ortho to the bromine atom and meta to both the chlorine and methoxy groups. It will be strongly deshielded by the inductive effect of the adjacent bromine.

-

H-5: This proton is para to the chlorine atom, meta to the bromine atom, and ortho to the methoxy group. It will experience the electron-donating resonance effect of the methoxy group, leading to a more upfield shift compared to the other aromatic protons.

-

H-6: This proton is ortho to the methoxy and chlorine groups and meta to the bromine atom. It will be influenced by the competing effects of the electron-donating methoxy group and the electron-withdrawing chlorine group.

The methoxy protons (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted Splitting Patterns (Multiplicity)

The splitting of the aromatic proton signals is governed by spin-spin coupling with neighboring protons. The magnitude of the coupling is described by the coupling constant (J), measured in Hertz (Hz). For aromatic systems, typical coupling constants are:

-

Ortho coupling (³J): 7-10 Hz

-

Meta coupling (⁴J): 2-3 Hz

-

Para coupling (⁵J): 0-1 Hz

Based on these principles, the expected multiplicities are:

-

H-4: Will be coupled to H-5 (ortho) and H-6 (meta). It is expected to appear as a doublet of doublets (dd).

-

H-5: Will be coupled to H-4 (ortho) and H-6 (ortho). It is expected to appear as a triplet (t) or a triplet of doublets if the ortho coupling constants are significantly different.

-

H-6: Will be coupled to H-5 (ortho) and H-4 (meta). It is expected to appear as a doublet of doublets (dd).

-

-OCH₃: Will appear as a singlet (s) as there are no adjacent protons.

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | ~7.3 - 7.5 | dd | ³J(H4-H5) ≈ 8, ⁴J(H4-H6) ≈ 2 |

| H-5 | ~6.8 - 7.0 | t or td | ³J(H5-H4) ≈ 8, ³J(H5-H6) ≈ 8 |

| H-6 | ~7.1 - 7.3 | dd | ³J(H6-H5) ≈ 8, ⁴J(H6-H4) ≈ 2 |

| -OCH₃ | ~3.9 | s | N/A |

Experimental Protocol: ¹H NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual proton signal that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to provide a homogeneous magnetic field.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which will result in sharp, symmetrical peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., -1 to 10 ppm).

-

-

Data Acquisition: Start the acquisition.

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

-

Coupling Constant Analysis: Measure the distance between the lines of the multiplets to determine the J-coupling constants.

Visualization of Molecular Structure and Proton Relationships

The following diagram illustrates the structure of this compound and the coupling relationships between the aromatic protons.

Caption: Molecular structure and proton coupling in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides an excellent case study for understanding the influence of multiple, electronically distinct substituents on the chemical shifts and coupling patterns of aromatic protons. By carefully analyzing these parameters, in conjunction with established principles of NMR spectroscopy, a confident structural assignment can be made. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data for this and similar molecules, which is fundamental for accurate analysis in research and development settings.

References

- BenchChem. A Comparative Guide to Interpreting NMR Spectra of Halogenated Anisoles. Benchchem. Accessed January 9, 2026. .

-

Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Published October 6, 2021. [Link].

-

ResearchGate. (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Accessed January 9, 2026. [Link].

- Ashley DL, Reddy VV, Patterson DG. Proton nuclear magnetic resonance studies of dibenzo-p-dioxins: Substituent effects. Magnetic Resonance in Chemistry. 1989;27(12):1187-1190.

- University of Puget Sound.

- University of Wisconsin-Madison.

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Accessed January 9, 2026. [Link].

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Published March 17, 2024. [Link].

-

University College London. Chemical shifts. Accessed January 9, 2026. [Link].

-

Moodle. NMR Spectroscopy of Benzene Derivatives. Accessed January 9, 2026. [Link].

-

Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Accessed January 9, 2026. [Link].

-

Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. Published July 17, 2021. [Link].

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Published May 22, 2025. [Link].

-

National Institute of Standards and Technology. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Published October 15, 2009. [Link].

-

ChemAxon. NMR Predictor. Accessed January 9, 2026. [Link].

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Published April 29, 2020. [Link].

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Published August 21, 2014. [Link].

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Accessed January 9, 2026. [Link].

-

University of California, Los Angeles. NMR Chemical Shifts. Accessed January 9, 2026. [Link].

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Accessed January 9, 2026. [Link].

-

PROSPRE. 1H NMR Predictor. Accessed January 9, 2026. [Link].

-

Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Accessed January 9, 2026. [Link].

-

WebSpectra. Beginning Problem #26. Accessed January 9, 2026. [Link].

-

WebSpectra. Beginning Problem #28. Accessed January 9, 2026. [Link].

-

PubMed. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Accessed January 9, 2026. [Link].

-

The Royal Society of Chemistry. Supporting information. Accessed January 9, 2026. [Link].

-

Chegg. Solved The ?1H-NMR of anisole is shown below. Assign the. Published March 2, 2024. [Link].

-

PubChem. This compound. Accessed January 9, 2026. [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). Accessed January 9, 2026. [Link].

Sources

- 1. This compound | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Intricacies of Polysubstituted Aromatics: An In-depth Technical Guide to the 13C NMR Analysis of 1-Bromo-2-chloro-3-methoxybenzene

This technical guide provides a comprehensive exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-bromo-2-chloro-3-methoxybenzene, a molecule presenting a fascinating case study in the interplay of electronic and steric effects on aromatic chemical shifts. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard procedural outline to deliver field-proven insights into spectral prediction, acquisition, and interpretation.

Foundational Principles: Decoding the 13C NMR Spectrum of Substituted Benzenes

The 13C NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each carbon atom. The chemical shift (δ), reported in parts per million (ppm), is governed by the local electron density, with electron-withdrawing groups generally causing a downfield shift (deshielding) and electron-donating groups an upfield shift (shielding). In polysubstituted benzenes, the predictability of chemical shifts is rooted in the principle of substituent additivity. This empirical model posits that the chemical shift of a carbon atom in a polysubstituted ring can be estimated by adding the substituent chemical shifts (SCS) of each substituent to the chemical shift of benzene (128.5 ppm).

However, in sterically crowded molecules such as this compound, with three contiguous substituents, deviations from simple additivity can be expected. These deviations arise from steric compression and through-space electronic interactions that are not accounted for in standard SCS values derived from monosubstituted benzenes. Therefore, a nuanced approach combining the additive model with an understanding of these potential interactions is crucial for accurate spectral assignment.

Predictive Analysis: Unraveling the 13C NMR Spectrum of this compound

The asymmetry of this compound dictates that all six aromatic carbons are chemically non-equivalent, leading to the expectation of six distinct signals in the proton-decoupled 13C NMR spectrum. Additionally, a signal corresponding to the methoxy carbon will be present in the aliphatic region.

To approximate the chemical shifts of the aromatic carbons, we can employ an additive model using established SCS values for bromo, chloro, and methoxy substituents. While a comprehensive table of universally accepted SCS values can be elusive, we can leverage data from similar compounds and general trends to build a predictive model.

Substituent Effects (SCS) on Benzene:

| Substituent | Ipsoc (C1) | Ortho (C2) | Meta (C3) | Para (C4) |

| -Br | -5.5 | +3.4 | +1.7 | -1.6 |

| -Cl | +6.2 | +0.4 | +1.3 | -1.9 |

| -OCH3 | +31.4 | -14.4 | +1.0 | -7.7 |

Note: These are representative values and can vary slightly depending on the literature source and solvent.

Predicted Chemical Shifts for this compound:

The predicted chemical shifts are calculated using the base value for benzene (128.5 ppm) and the sum of the SCS effects for each substituent at each carbon position.

| Carbon | Substituent Effects | Calculation | Predicted δ (ppm) |

| C1-Br | Ipso-Br, Ortho-Cl, Meta-OCH3 | 128.5 - 5.5 + 0.4 + 1.0 | 124.4 |

| C2-Cl | Ortho-Br, Ipso-Cl, Ortho-OCH3 | 128.5 + 3.4 + 6.2 - 14.4 | 123.7 |

| C3-OCH3 | Meta-Br, Ortho-Cl, Ipso-OCH3 | 128.5 + 1.7 + 0.4 + 31.4 | 162.0 |

| C4 | Para-Br, Meta-Cl, Ortho-OCH3 | 128.5 - 1.6 + 1.3 - 14.4 | 113.8 |

| C5 | Meta-Br, Para-Cl, Meta-OCH3 | 128.5 + 1.7 - 1.9 + 1.0 | 129.3 |

| C6 | Ortho-Br, Meta-Cl, Para-OCH3 | 128.5 + 3.4 + 1.3 - 7.7 | 125.5 |

| -OCH3 | ~55-65 |

Interpretation of Predicted Shifts:

The calculated values provide a preliminary assignment. The carbon bearing the methoxy group (C3) is predicted to be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the oxygen atom. Conversely, the carbon ortho to the methoxy group and para to the bromine (C4) is expected to be the most upfield-shifted. The remaining carbons are predicted to resonate in the range of approximately 123-130 ppm. The methoxy carbon itself is anticipated to appear in the typical range of 55-65 ppm.

It is imperative to recognize that these are estimations. Steric hindrance between the adjacent bromo, chloro, and methoxy groups can lead to out-of-plane conformations, altering the electronic effects and thus the actual chemical shifts.

Experimental Protocol for High-Resolution 13C NMR Acquisition

The following protocol outlines a robust methodology for obtaining a high-quality, proton-decoupled 13C NMR spectrum of this compound.

3.1. Sample Preparation:

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this type of compound.

-

Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl3.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl3 by the manufacturer and serves as the internal reference (δ = 0.0 ppm).

-

NMR Tube: Use a clean, dry 5 mm NMR tube.

3.2. Spectrometer Setup and Calibration:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Tuning and Matching: The probe must be tuned to the 13C frequency.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl3.

-

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical solvent peaks.

3.3. 13C NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm, is sufficient to cover the expected chemical shift range.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is typically run at a constant temperature, such as 298 K.

3.4. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure a flat baseline.

-

Baseline Correction: A baseline correction is applied to remove any broad distortions.

-

Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.

Spectral Interpretation and Structural Confirmation

The final step involves a meticulous comparison of the experimentally obtained spectrum with the predicted chemical shifts. The number of signals in the aromatic region should confirm the presence of six unique carbon environments.

Assigning the Signals:

-

Quaternary Carbons: The signals for the substituted carbons (C1, C2, and C3) are expected to be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

-

DEPT Analysis: To unambiguously distinguish between CH and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. A DEPT-135 experiment will show positive signals for CH carbons and negative signals for CH2 carbons (none in the aromatic region of this molecule), while quaternary carbons will be absent. A DEPT-90 experiment will only show signals for CH carbons.

-

Comparison with Analogs: Comparing the spectrum to that of simpler, related molecules like 3-bromoanisole or 3-chloroanisole can provide valuable clues for assignment. For instance, the chemical shifts of C4, C5, and C6 in this compound can be compared to the corresponding carbons in these simpler analogs.

Visualizing the Molecular Landscape and Substituent Effects

To better conceptualize the relationships within the molecule and the logic of spectral prediction, graphical representations are invaluable.

Figure 1: Molecular structure of this compound with atom numbering.

Figure 2: Interplay of electronic effects of substituents on 13C NMR chemical shifts.

Conclusion

The 13C NMR analysis of this compound is a prime example of how fundamental principles, predictive modeling, and rigorous experimental technique converge to elucidate complex molecular structures. While substituent additivity provides a strong foundational estimate, a deep understanding of potential steric and electronic interactions is paramount for accurate spectral interpretation. This guide has provided a framework for approaching such challenges, emphasizing a holistic workflow from prediction to experimental validation and final assignment. By integrating these principles, researchers can confidently navigate the complexities of polysubstituted aromatic systems in their scientific endeavors.

References

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.

- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.

- Gunther, H. (1995). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (2nd ed.). John Wiley & Sons.

-

Marek, R., & Tousek, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 834-43. [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. Retrieved from [Link]

Physical properties of 1-Bromo-2-chloro-3-methoxybenzene

An In-Depth Technical Guide to 1-Bromo-2-chloro-3-methoxybenzene: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in synthetic chemistry. As a versatile intermediate, its utility is pronounced in the fields of pharmaceutical and agrochemical development. This document delineates its core physicochemical properties, proposes a detailed, mechanistically-grounded synthetic protocol, and outlines expected spectroscopic signatures for its characterization. Furthermore, it discusses its applications as a building block in modern organic synthesis, particularly in cross-coupling reactions, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's chemical profile and synthetic utility.

Nomenclature and Molecular Structure

This compound is a substituted anisole derivative. The precise arrangement of its functional groups on the benzene ring dictates its reactivity and physical properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of this compound are crucial for determining appropriate reaction conditions, solvent systems, and purification methods. The data presented below are derived from public chemical databases; predicted values are noted accordingly.

| Property | Value | Source |

| Molecular Weight | 221.48 g/mol | PubChem[1] |

| Physical Form | Light yellow liquid | ChemicalBook[4] |

| Boiling Point | 235.8 ± 20.0 °C (at 760 mmHg) | Predicted[3][4] |

| Density | 1.564 ± 0.06 g/cm³ | Predicted[4] |

| LogP (XLogP3) | 3.2 | PubChem[1] |

The calculated LogP value of 3.2 indicates that the compound is lipophilic and has low solubility in water, suggesting that organic solvents such as dichloromethane, ethyl acetate, or tetrahydrofuran are suitable for reactions and extractions. Its high boiling point implies that purification by distillation would require reduced pressure to prevent decomposition.

Synthesis and Purification

While specific peer-reviewed synthetic procedures for this compound are not widely published, a robust and logical pathway can be designed based on well-established transformations in organic chemistry. A plausible route begins with the commercially available 2-chloro-3-methoxyaniline, proceeding via a Sandmeyer reaction.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an arylamine into an aryl halide via a diazonium salt intermediate. This method is highly effective for introducing halides at specific positions on an aromatic ring that are not easily accessible through direct halogenation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Theoretical)

This protocol is a self-validating system; successful formation of the diazonium salt can be qualitatively checked before proceeding, and the final product is purified to homogeneity.

Step 1: Diazotization of 2-Chloro-3-methoxyaniline

-

To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-3-methoxyaniline (1.0 eq).

-

Add a 48% aqueous solution of hydrobromic acid (HBr, 3.0 eq). Cool the mixture to 0-5°C in an ice-salt bath.

-

Causality: HBr serves as both the acid catalyst and the source of the bromide counterion for the diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline mixture, ensuring the temperature does not exceed 5°C.

-

Causality: The slow addition of sodium nitrite controls the rate of the exothermic diazotization reaction, preventing side reactions and ensuring safety.

-

-

Stir the resulting solution for an additional 30 minutes at 0-5°C. The formation of a clear solution indicates the successful generation of the diazonium salt.

Step 2: Sandmeyer Bromination

-

In a separate 500 mL flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (2.0 eq).

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

Causality: CuBr catalyzes the decomposition of the diazonium salt and the subsequent substitution of the diazo group with a bromide atom. The release of N₂(g) drives the reaction to completion.

-

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction is complete.

Step 3: Work-up and Purification

-